Cas no 1807236-33-4 (Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate)
Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate
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- Inchi: 1S/C11H9F2NO4/c1-17-10(16)7-3-2-6(5-15)9(8(7)4-14)18-11(12)13/h2-3,11,15H,5H2,1H3
- InChI Key: SPCJIXCTGYYCNA-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=C(C(=O)OC)C=CC=1CO)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 341
- XLogP3: 1.5
- Topological Polar Surface Area: 79.6
Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010848-1g |
Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate |
1807236-33-4 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate
Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate (CAS No. 1807236-33-4): An Overview
Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate (CAS No. 1807236-33-4) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound, characterized by its cyano, difluoromethoxy, and hydroxymethyl functional groups, exhibits a range of potential applications in the fields of medicinal chemistry, materials science, and chemical synthesis.
The chemical structure of Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate is particularly noteworthy due to its combination of electron-withdrawing and electron-donating substituents. The presence of the cyano group imparts strong electron-withdrawing properties, while the difluoromethoxy group further enhances the compound's electronic characteristics. Additionally, the hydroxymethyl group introduces a reactive site that can participate in various chemical reactions, making this compound a valuable intermediate in synthetic pathways.
In the realm of medicinal chemistry, Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit key enzymes in cancer cell proliferation, suggesting its potential as an anticancer agent.
Beyond its medicinal applications, Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate has also been investigated for its use in materials science. The unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, studies have demonstrated its utility in the development of polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in industries such as electronics and aerospace.
The synthetic versatility of Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate is another key aspect that has driven its popularity among researchers. The compound can be synthesized through various routes, including multistep reactions involving Grignard reagents and nucleophilic substitution reactions. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for its production, aligning with the growing emphasis on sustainable chemical processes.
In terms of safety and handling, it is important to note that while Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate is not classified as a hazardous material, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
To summarize, Methyl 2-cyano-3-difluoromethoxy-4-(hydroxymethyl)benzoate (CAS No. 1807236-33-4) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and synthetic versatility make it an attractive candidate for further research and development in various scientific disciplines. As ongoing studies continue to uncover new properties and uses, this compound is poised to play a significant role in advancing both fundamental and applied research.
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